molecular formula C8H6BrFO B8793416 1-(3-Bromophenyl)-2-fluoroethan-1-one

1-(3-Bromophenyl)-2-fluoroethan-1-one

Cat. No.: B8793416
M. Wt: 217.03 g/mol
InChI Key: DJJUHIWEAHUSHT-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-fluoroethan-1-one is a halogenated aromatic ketone featuring a bromine atom at the meta position of the phenyl ring and a fluorine atom on the adjacent carbon of the ethanone moiety. For example, 1-(3-bromophenyl)ethan-1-one is synthesized via Friedel–Crafts acylation followed by bromination , and similar methods may apply for introducing fluorine .

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

1-(3-bromophenyl)-2-fluoroethanone

InChI

InChI=1S/C8H6BrFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H,5H2

InChI Key

DJJUHIWEAHUSHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CF

Origin of Product

United States

Comparison with Similar Compounds

Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents IC₅₀ (ppm) Primary Applications
1-(3-Bromophenyl)-2-fluoroethan-1-one* C₈H₆BrFO 217.04 (calculated) 3-Br, 2-F N/A Pharmaceutical intermediates
1-(3-Bromophenyl)ethan-1-one C₈H₇BrO 199.05 3-Br N/A Norfenefrine synthesis
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one C₈H₄BrF₃O 271.01 2-Br, CF₃ N/A Materials science
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₃BrO 301.18 3-Br, propenone 422.22 Cytotoxic agents
1-(4-Chlorophenyl)propan-1-one C₉H₉ClO 168.62 4-Cl 37.24 Cancer prevention

Research Findings and Trends

  • Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity at the carbonyl group, facilitating nucleophilic additions. Fluorine’s inductive effects further polarize the ketone, improving reactivity in cross-coupling reactions .
  • Biological Impact : Meta-substituted bromine on phenyl rings correlates with higher cytotoxicity in chalcones compared to para-substituted chlorine, likely due to improved target binding .

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